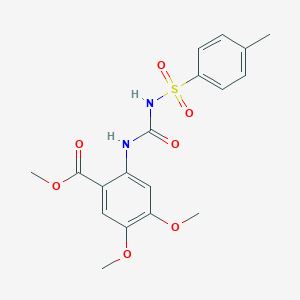

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate

Descripción

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate is an organic compound with a complex structure that includes methoxy groups, a sulfonyl group, and a carbamoyl group

Propiedades

IUPAC Name |

methyl 4,5-dimethoxy-2-[(4-methylphenyl)sulfonylcarbamoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7S/c1-11-5-7-12(8-6-11)28(23,24)20-18(22)19-14-10-16(26-3)15(25-2)9-13(14)17(21)27-4/h5-10H,1-4H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSCKPLKVDNUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Analysis and Synthetic Challenges

The target compound features a benzoate core substituted with methoxy groups at positions 4 and 5, a carbamoyl-urea linkage, and a p-toluenesulfonamide (tosyl) group. The synthesis requires sequential functionalization to avoid side reactions, particularly during sulfonamide formation and carbamoylation. Challenges include regioselectivity in aromatic substitution, stability of intermediates under acidic/basic conditions, and purification of polar byproducts .

Sulfonamide Formation: Tosyl Group Introduction

The p-toluenesulfonamide moiety is typically introduced via reaction of a primary amine with p-toluenesulfonyl chloride (TsCl). In analogous syntheses, this step employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents with triethylamine (TEA) to scavenge HCl . For example:

Procedure from Reference Example 3 (Adapted)

Methyl 2-aminobenzoate derivatives are reacted with TsCl (1.2 equiv) in DCM at 0–5°C, followed by gradual warming to room temperature. The crude product is isolated via aqueous workup (yield: 85–92%) .

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2.5 equiv) |

| Temperature | 0°C → 25°C (over 2 h) |

| Yield | 85–92% |

This method’s efficiency depends on strict temperature control to minimize N-sulfonation of competing nucleophiles .

Carbamoylation: Urea Linkage Construction

The carbamoyl-urea bridge is formed via nucleophilic substitution or coupling reactions. Patent WO2017191650A1 describes carbamoylation using carbonyldiimidazole (CDI) or phosgene alternatives in dimethylformamide (DMF) :

CDI-Mediated Route

-

React the sulfonamide intermediate with CDI (1.5 equiv) in DMF at 50°C for 4 h.

-

Quench with ammonium chloride to yield the carbamoyl derivative .

Alternative approaches from nonphosgene methodologies (PMC) utilize dimethyl carbonate (DMC) for carbamate synthesis, though this requires harsher conditions (120°C, 6 h) and catalysts like FeCl3 .

The CDI route offers milder conditions but requires anhydrous DMF, whereas DMC methods align with green chemistry principles despite lower yields .

Esterification and Methoxy Group Installation

Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A two-step process is often employed:

Step 1: Demethylation-Esterification

Methylation of phenolic -OH groups using methyl iodide (MeI) and potassium carbonate (K2CO3) in acetone :

Step 2: Esterification

Carboxylic acid intermediates are esterified with methanol (MeOH) under acidic catalysis (H2SO4, 60°C, 12 h) .

In the synthesis of methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoate (a structural analog), K2CO3 in DMF at 120°C for 2 h achieved 90% conversion .

Integrated Synthetic Pathways

Combining these steps, two primary routes emerge:

Route A: Sequential Functionalization

-

Sulfonamide formation (TsCl, DCM, TEA).

-

Carbamoylation (CDI, DMF).

-

Methoxy installation (MeI, K2CO3).

-

Esterification (MeOH, H2SO4).

Route B: Convergent Approach

-

Pre-functionalize benzoic acid with methoxy groups.

-

Sulfonamidation and carbamoylation in one pot using DMF/K2CO3 .

Route B reduces purification steps but risks side reactions at elevated temperatures (e.g., ester hydrolysis) .

Analytical Characterization and Quality Control

Critical quality attributes include:

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

-

1H NMR : δ 2.45 (s, 3H, Ar-CH3), 3.85 (s, 6H, OCH3), 7.25–8.10 (m, aromatic protons) .

-

Mass Spec : [M+H]+ at m/z 463.2 (calculated: 463.14).

Industrial-Scale Considerations

Key patents emphasize solvent recovery (DMF, DCM) and catalyst recyclability. For example, WO2017191650A1 reports β-cyclodextrin-assisted crystallization to enhance yield (95% purity) while reducing organic waste .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Aplicaciones Científicas De Investigación

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.

Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate: This compound itself.

Methyl 4,5-dimethoxy-2-((N-methyl-N-((4-methylphenyl)sulfonyl)glycyl)amino)benzoate: A similar compound with a glycyl group instead of a carbamoyl group.

1,2-Dimethoxy-4-((N-((4-methylphenyl)sulfonyl)amino)carbonyl)benzene: A related compound with a different substitution pattern on the benzene ring.

Uniqueness

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Actividad Biológica

Methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 408.43 g/mol

- CAS Number : 351163-72-9

- Structure : The compound features a benzoate moiety with two methoxy groups and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways. The sulfonamide group enhances its binding affinity and selectivity towards target proteins.

Biological Activity Overview

-

Anticancer Activity :

- Studies indicate that compounds similar to methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against colorectal cancer cells, indicating potent anticancer properties .

- The mechanism involves the inhibition of c-Myc, a transcription factor crucial for cell proliferation and survival in cancer cells. By downregulating c-Myc expression, these compounds can induce apoptosis and halt cell cycle progression .

-

Enzyme Inhibition :

- The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.

Case Study 1: Colorectal Cancer Treatment

A study investigated the effects of a phenoxy-N-phenylaniline derivative that shares structural similarities with methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate. It was found that this derivative exhibited an IC50 value of 0.32 µM in HT29 colorectal cancer cells, significantly inhibiting cell growth and inducing apoptosis through the downregulation of c-Myc .

Case Study 2: Drug Synergy

Research has demonstrated that combining methyl 4,5-dimethoxy-2-((N-((4-methylphenyl)sulfonyl)carbamoyl)amino)benzoate with traditional chemotherapeutic agents enhances overall efficacy against resistant cancer cell lines. This synergistic effect suggests potential for use in combination therapies .

Data Table: Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HT29 (Colorectal) | 0.32 | c-Myc inhibition, apoptosis induction |

| Enzyme Inhibition | Various | N/A | Inhibition of metabolic enzymes |

| Drug Synergy | Resistant Cancer Cells | N/A | Enhanced efficacy with chemotherapeutics |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.